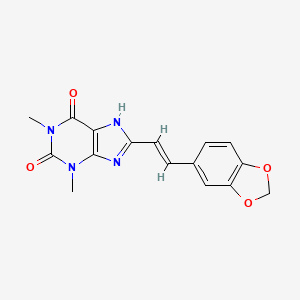
Theophylline, 8-(3,4-(methylenedioxy)styryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-(3,4-(methylenedioxy)styryl)- is a synthetic derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of a styryl group substituted with a methylenedioxy moiety at the 8th position of the theophylline structure. The molecular formula of Theophylline, 8-(3,4-(methylenedioxy)styryl)- is C16H14N4O4, and it has a molecular weight of 326.307 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(3,4-(methylenedioxy)styryl)- typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the condensation reaction between theophylline and 3,4-(methylenedioxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of Theophylline, 8-(3,4-(methylenedioxy)styryl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-(3,4-(methylenedioxy)styryl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Theophylline, 8-(3,4-(methylenedioxy)styryl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Theophylline, 8-(3,4-(methylenedioxy)styryl)- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 8-(3,4-(methylenedioxy)styryl)- is unique due to the presence of the methylenedioxy-styryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent compared to its parent compound, theophylline .
Propriétés
| 73908-79-9 | |
Formule moléculaire |
C16H14N4O4 |
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+ |
Clé InChI |
AVFMEQZKKIUQAF-GQCTYLIASA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


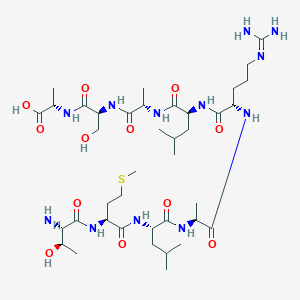
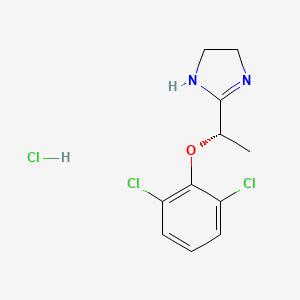
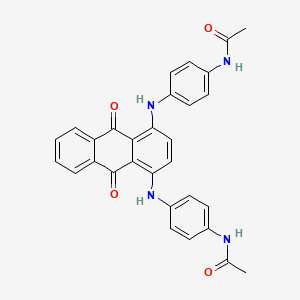
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
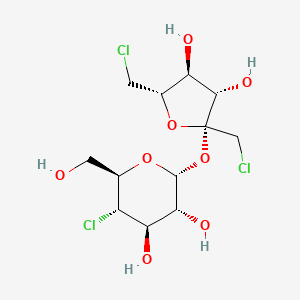
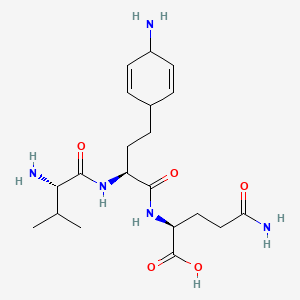
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
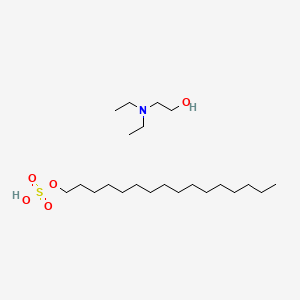
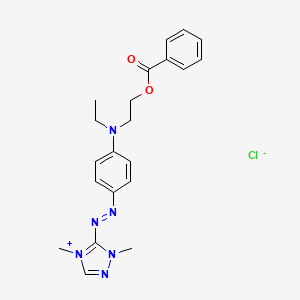
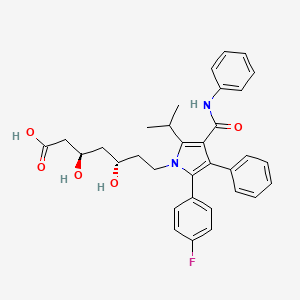
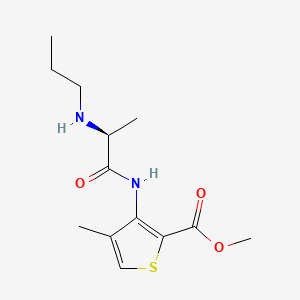
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
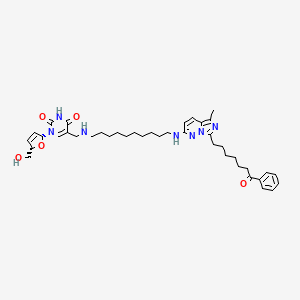
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
